molecular formula C26H33NO3S2 B4916539 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid

2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid

Cat. No.: B4916539
M. Wt: 471.7 g/mol
InChI Key: PBRJMRAZXDILGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid is a complex organic compound that features a pyridine ring substituted with a sulfanylethyl group and a tert-butyl-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Friedel-Crafts alkylation of 4-tert-butyl-2,6-dimethylphenol with an appropriate alkylating agent to introduce the sulfanylethyl group. This intermediate is then reacted with pyridine under controlled conditions to form the final product. The reaction conditions often require the use of anhydrous solvents and catalysts such as anhydrous iron(III) chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine apart is its combination of a pyridine ring with a sulfanylethyl group and a tert-butyl-dimethylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NS.C7H8O3S/c1-14-12-16(19(3,4)5)13-15(2)18(14)21-11-9-17-8-6-7-10-20-17;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,10,12-13H,9,11H2,1-5H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRJMRAZXDILGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1SCCC2=CC=CC=N2)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.